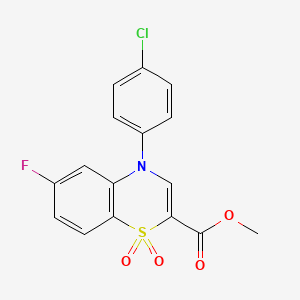![molecular formula C16H16FNO4 B2952530 3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105242-28-1](/img/structure/B2952530.png)
3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(((3-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is a complex organic molecule. It contains a spiro[5.5]undecane core, which is a type of spirocyclic compound where two cycloalkane rings of five and five carbons share a single atom . The molecule also contains a 3-fluorophenyl group, an amino group, and a methylene group, as well as two dione groups attached to the spiro[5.5]undecane core .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic core and the various functional groups. The 3D conformation of the molecule could be influenced by these groups and the specific ways in which they are bonded to the core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could influence its polarity and therefore its solubility in various solvents .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
The synthesis and characterization of novel spiro compounds, including those related to 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives, have been a significant area of interest. These compounds are synthesized and characterized using techniques such as X-ray single-crystal diffraction, IR, and elemental analysis, providing insights into their molecular structures and properties (Zeng et al., 2010). For example, the structural elucidation of these compounds aids in understanding their crystalline forms, space groups, and molecular dimensions, which are crucial for their potential applications in material science and medicinal chemistry.
Electochemistry in Non-aqueous Media
Research has also explored the electrochemical behaviors of spiro compounds in non-aqueous media. This study highlights the redox properties and the main products of electrolytic oxidation and reduction, offering valuable information for developing new synthetic methods and materials based on spiro compounds (G. Abou-Elenien et al., 1991).
Antimicrobial Activity and Molecular Docking
Certain spiro compounds have been synthesized and tested for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study also involves molecular docking to understand the interactions between these compounds and microbial enzymes, which could lead to the development of new antibacterial and antifungal agents (M. Ghorab et al., 2017).
Pharmacological Screening
The synthesis and pharmacological screening of azaspirodione, azaspirane, and bis-azaspirodione derivatives showcase the potential of spiro compounds in drug development. This research indicates the versatility of spiro compounds in generating various derivatives with potential bioactive properties (F. El-Telbany et al., 1977).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(3-fluoroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c17-11-5-4-6-12(9-11)18-10-13-14(19)21-16(22-15(13)20)7-2-1-3-8-16/h4-6,9-10,18H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXCSXWPIOASPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC(=CC=C3)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952447.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2952449.png)

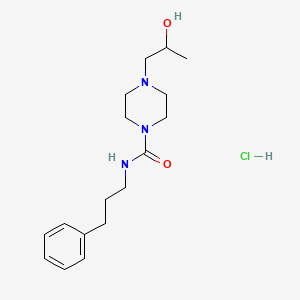
![4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B2952455.png)
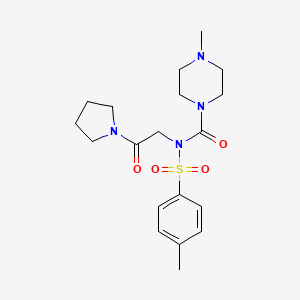

![1-(4-Fluorophenyl)-4-(1-{2-hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidaz ol-2-yl)pyrrolidin-2-one](/img/structure/B2952461.png)
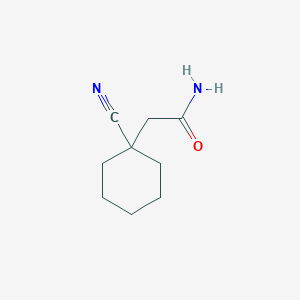
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2952463.png)
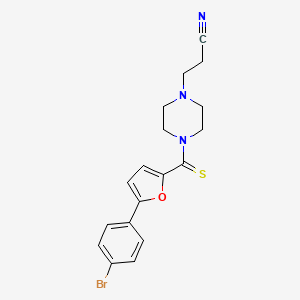
![(E)-N-[(2S)-1-Oxo-1-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]propan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2952466.png)
